Cas no 160133-75-5 (Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate)

Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with an amino group, a p-tolyl group, and a methyl ester moiety. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of both amino and ester functional groups allows for further derivatization, enabling applications in medicinal chemistry and material science. Its well-defined reactivity profile and stability under standard conditions facilitate its use in multi-step synthetic routes. The compound is typically characterized by high purity and consistent performance, making it a reliable choice for research and industrial applications.
Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate structure
160133-75-5 structure
Product Name:Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate
CAS No:160133-75-5
MF:C13H13NO2S
MW:247.3128221035
MDL:MFCD04116501
CID:1094417
PubChem ID:2759771
Update Time:2025-10-23

Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-amino-4-(p-tolyl)thiophene-2-carboxylate
    • methyl 3-amino-4-(4-methylphenyl)thiophene-2-carboxylate
    • METHYL 3-AMINO-4-P-TOLYLTHIOPHENE-2-CARBOXYLATE
    • METHYL 3-AMINO-4-(4-METHYLPHENYL)-THIOPHENE-2-CARBOXYLATE
    • methyl 3-amino-4-(p -tolyl)thiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 3-amino-4-(4-methylphenyl)-, methyl ester
    • SCHEMBL15940088
    • EN300-209535
    • AKOS022189052
    • UJJDUVOANRRUHL-UHFFFAOYSA-N
    • Methyl3-amino-4-(p-tolyl)thiophene-2-carboxylate
    • Z2046993308
    • 160133-75-5
    • Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate
    • MDL: MFCD04116501
    • Inchi: 1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(11(10)14)13(15)16-2/h3-7H,14H2,1-2H3
    • InChI Key: UJJDUVOANRRUHL-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=C1C(=O)OC)N)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 247.06669983g/mol
  • Monoisotopic Mass: 247.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 80.6Ų

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Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate Related Literature

Additional information on Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate

Research Brief on Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate (CAS: 160133-75-5): Recent Advances and Applications

Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate (CAS: 160133-75-5) is a thiophene-based compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent advancements in synthetic methodologies have enabled the efficient production of Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate with high purity and yield. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which significantly reduced the number of steps required compared to traditional methods. This breakthrough has implications for scaling up production and reducing costs, making the compound more accessible for further research and development.

In the realm of drug discovery, Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate has shown promise as a scaffold for designing kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives of this compound that exhibited potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a target implicated in various cancers. The researchers highlighted the compound's ability to form critical hydrogen bonds with the kinase domain, suggesting its potential as a lead compound for anticancer drug development.

Beyond oncology, this thiophene derivative has also been investigated for its antimicrobial properties. A recent study in European Journal of Medicinal Chemistry (2023) evaluated its efficacy against multidrug-resistant bacterial strains, including MRSA (Methicillin-Resistant Staphylococcus aureus). The results indicated moderate to strong antibacterial activity, with some derivatives showing synergistic effects when combined with existing antibiotics. These findings open new avenues for combating antibiotic resistance.

In material science, Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate has been explored as a building block for organic semiconductors and conductive polymers. Its electron-rich thiophene core and functional groups make it a suitable candidate for designing materials with tunable electronic properties. A 2024 study in Advanced Materials demonstrated its incorporation into a polymer matrix, resulting in a material with enhanced charge transport properties, which could be useful in flexible electronics and biosensors.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential toxicity. Future research directions may include structure-activity relationship (SAR) studies to refine its biological activity and the development of more efficient synthetic routes. Collaborative efforts between chemists, biologists, and material scientists will be crucial to unlocking the full potential of Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate in diverse applications.

In conclusion, Methyl 3-Amino-4-p-tolylthiophene-2-carboxylate (CAS: 160133-75-5) represents a multifaceted compound with significant potential in drug discovery, antimicrobial therapy, and material science. The recent advancements in its synthesis and applications underscore its importance as a valuable tool for researchers in the chemical biology and pharmaceutical fields. Continued exploration of its properties and derivatives is likely to yield further breakthroughs in the coming years.

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